6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Overview
Description
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor of ataxia telangiectasia and Rad3-related (ATR) kinase, which plays a crucial role in the DNA damage response. The ability of this compound to inhibit ATR kinase makes it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit atr kinase , which is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA .
Mode of Action
It’s suggested that similar compounds can induce cell cycle arrest and apoptosis in certain cell types .
Biochemical Pathways
Related compounds have been found to affect one-carbon (1c) metabolism pathways, which encompass folate-mediated 1c transfer reactions and related processes, including nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation .
Pharmacokinetics
A similar compound was found to have a favorable pharmacokinetic profile with a bioavailability of 300% in SD rats .
Result of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis in certain cell types, accompanied by a notable increase in proapoptotic proteins caspase-3 and bax, as well as the downregulation of bcl-2 activity .
Biochemical Analysis
Biochemical Properties
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with receptor-interacting protein kinase 1 (RIPK1), where it exhibits potent inhibitory activity . This interaction is significant in the context of necroptosis, a form of programmed cell death. Additionally, this compound has been identified as an ATR kinase inhibitor, which is essential in the DNA damage response .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to reduce the phosphorylation level of ATR and its downstream signaling proteins, thereby exhibiting anti-tumor activity . This compound also affects necroptosis-related pathways, providing potential therapeutic benefits in inflammatory and neurodegenerative diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits ATR kinase by binding to its active site, thereby preventing the phosphorylation of downstream targets involved in the DNA damage response . Additionally, it inhibits RIPK1, which plays a critical role in necroptosis . These interactions result in changes in gene expression and cellular responses, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it maintains its inhibitory activity over extended periods, making it suitable for long-term experiments . Its stability may vary depending on the experimental conditions, and degradation products could potentially influence its activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant therapeutic effects without causing toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships are critical considerations in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with enzymes and cofactors that influence its metabolism and activityUnderstanding these pathways is essential for optimizing its therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its localization helps elucidate its mechanism of action and optimize its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to yield N-propargylenaminones, which undergo intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to form the desired pyrrolo[3,4-d]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium iodide in acetone or potassium bromide in dimethylformamide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in medicinal chemistry research .
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its role in inhibiting ATR kinase, which is involved in the DNA damage response.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit ATR kinase and reduce tumor cell viability.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Another ATR inhibitor with a similar structure but different substituents.
Thieno[3,2-d]pyrimidine derivatives: Potent and selective inhibitors of ATR kinase with a different core structure.
Pyrrolo[2,3-d]pyrimidine derivatives: Compounds with similar biological activity but different chemical scaffolds
Uniqueness
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is unique due to its specific inhibition of ATR kinase and its potential as a lead compound for the development of new anticancer therapies. Its distinct chemical structure allows for targeted interactions with ATR kinase, making it a valuable tool in cancer research .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c1-5-2-8-4-9-6(5)3-7-1;/h2,4,7H,1,3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFQZHPCXADCEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
157327-51-0 | |
Record name | 5H-Pyrrolo[3,4-d]pyrimidine, 6,7-dihydro-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157327-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80716571 | |
Record name | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-46-1 | |
Record name | 5H-Pyrrolo[3,4-d]pyrimidine, 6,7-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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